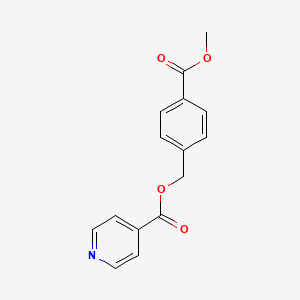

4-(methoxycarbonyl)benzyl isonicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxycarbonylphenyl)methyl pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-19-14(17)12-4-2-11(3-5-12)10-20-15(18)13-6-8-16-9-7-13/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUTXAUUWAFALQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Design of Synthetic Routes for 4-(methoxycarbonyl)benzyl isonicotinate (B8489971)

The effective synthesis of a target molecule begins with a logical deconstruction of its structure to identify reliable reactions and readily available starting materials. amazonaws.comresearchgate.net

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available precursors. researchgate.net The structure of 4-(methoxycarbonyl)benzyl isonicotinate is characterized by a central ester linkage connecting an isonicotinate moiety and a methyl 4-(hydroxymethyl)benzoate moiety.

The most logical disconnection point is the ester C-O bond, as numerous reliable methods exist for forming this type of linkage. amazonaws.com This disconnection breaks the molecule into two primary synthons: an isonicotinoyl cation and a 4-(methoxycarbonyl)benzyloxy anion.

The corresponding real-world chemical reagents, or synthetic equivalents, for these synthons are:

Isonicotinic acid or one of its activated derivatives (e.g., isonicotinoyl chloride).

Methyl 4-(hydroxymethyl)benzoate .

This retrosynthetic approach simplifies the complex target into a straightforward esterification reaction between a pyridine-based carboxylic acid and a substituted benzyl (B1604629) alcohol.

Based on the retrosynthetic analysis, the two key precursors for the synthesis of this compound are:

Isonicotinic Acid (Pyridine-4-carboxylic acid): A stable, commercially available solid. Its carboxylic acid group can be directly condensed with an alcohol or activated to increase its reactivity.

Methyl 4-(hydroxymethyl)benzoate: A bifunctional molecule containing both an alcohol group for the desired esterification and a methyl ester group that must remain intact during the reaction.

The selection of additional reagents is dictated by the chosen esterification strategy. The table below outlines the reagents required for different synthetic approaches.

| Synthesis Approach | Required Reagents | Purpose |

| Direct Condensation | Strong acid catalyst (e.g., H₂SO₄, TsOH) | To protonate the carboxylic acid, making it more electrophilic. researchgate.net |

| Acyl Chloride Method | Activating agent (e.g., SOCl₂, (COCl)₂) | To convert the carboxylic acid into a highly reactive acyl chloride. researchgate.net |

| Non-nucleophilic base (e.g., Et₃N, Pyridine) | To neutralize the HCl by-product generated during the reaction. | |

| Transesterification | Acid or base catalyst | To facilitate the exchange of the alcohol group on a starting ester. nih.gov |

| Starting ester (e.g., Methyl isonicotinate) | To serve as the acyl donor in the transesterification reaction. |

Exploration of Esterification Techniques

The formation of the ester bond in this compound can be achieved through several established methodologies, each with specific advantages regarding reaction conditions and substrate compatibility.

Direct condensation, most notably the Fischer-Speier esterification, involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. researchgate.net In this case, isonicotinic acid would be heated with methyl 4-(hydroxymethyl)benzoate, typically in a solvent that allows for the removal of water to drive the equilibrium toward the product. google.com

Table 1: Catalysts and Conditions for Direct Esterification

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol or with a Dean-Stark apparatus to remove water. researchgate.net | Strong, inexpensive, and effective, but can cause charring with sensitive substrates. |

| p-Toluenesulfonic Acid (TsOH) | Similar to H₂SO₄, often used in solvents like toluene (B28343) or benzene (B151609). | A solid catalyst that is easier to handle than H₂SO₄; can be used in catalytic amounts. researchgate.net |

| Solid Acid Catalysts | Heating at 50-65°C followed by reflux to remove water. google.com | Reusable and environmentally friendlier catalysts, simplifying product workup. google.com |

To achieve milder reaction conditions and often higher yields, isonicotinic acid can be converted into a more reactive intermediate. The most common method involves the formation of an acyl chloride. researchgate.net

Isonicotinoyl chloride can be prepared by treating isonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting highly electrophilic acyl chloride readily reacts with the alcohol group of methyl 4-(hydroxymethyl)benzoate. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to scavenge the hydrochloric acid (HCl) generated during the reaction. A similar procedure is used for the synthesis of 4-(4'-chlorobenzyloxy)benzyl nicotinate (B505614), where nicotinoyl chloride hydrochloride is reacted with the corresponding alcohol in the presence of triethylamine.

Table 2: Comparison of Activated Carboxylic Acid Methods

| Method | Activating Agent | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂, (COCl)₂ | Typically low temperature (0°C to room temp.) in an inert solvent (e.g., DCM, Benzene) with a base. | High reactivity, fast reaction rates, high yields. | Requires an extra step to prepare the acyl chloride; generates corrosive HCl. |

| Coupling Reagents | EDCI, DCC | Room temperature in an inert solvent. | Mild conditions, high yields, one-pot procedure. | Reagents can be expensive; by-products (e.g., DCU) must be removed. |

| In-situ Reagent | 2-Benzyloxy-1-methylpyridinium triflate | Generated in-situ and heated (e.g., 90°C) with the carboxylic acid and a base. d-nb.info | Mild, neutral conditions suitable for complex molecules. d-nb.infonih.gov | Reagent complexity and cost. |

Transesterification is an equilibrium-controlled process where the alcohol portion of an ester is exchanged with another alcohol. To synthesize this compound via this route, a simple alkyl isonicotinate (e.g., methyl isonicotinate or ethyl isonicotinate) would be reacted with methyl 4-(hydroxymethyl)benzoate.

The reaction is catalyzed by either an acid or a base and is driven to completion by removing the more volatile alcohol by-product (e.g., methanol (B129727) or ethanol) through distillation. nih.gov This method avoids the use of harsh activating agents. Heterogeneous catalysts, such as silica-supported boric acid, have been shown to be effective for the transesterification of β-keto esters and could be applicable here, offering advantages in catalyst recovery and reuse. nih.gov

Table 3: Catalytic Systems for Transesterification

| Catalyst Type | Example Catalyst | Typical Conditions |

|---|---|---|

| Acid Catalyst | H₂SO₄, TsOH | Refluxing conditions with removal of alcohol by-product. nih.gov |

| Base Catalyst | NaOMe, BuLi (to form alkoxide) | Stoichiometric or catalytic amounts, often at room temperature or with gentle heating. nih.gov |

| Heterogeneous Catalyst | Silica-supported Boric Acid | Solvent-free heating (e.g., 100°C). nih.gov |

| Organometallic Catalyst | Lanthanum(III) isopropoxide | Heating (e.g., 90-110°C) in a suitable solvent like n-hexane. chemicalbook.com |

Catalytic Systems in the Synthesis of this compound

The selection of a catalytic system is crucial in directing the esterification reaction towards high yield and purity. The choice depends on factors such as the stability of the reactants, desired reaction conditions, and scalability of the process.

Acid-catalyzed esterification, commonly known as Fischer-Speier esterification, represents a classical and widely used method for producing esters from a carboxylic acid and an alcohol. In the synthesis of this compound, this would involve the reaction of isonicotinic acid with methyl 4-(hydroxymethyl)benzoate in the presence of a strong acid catalyst.

The mechanism commences with the protonation of the carbonyl oxygen of isonicotinic acid by the acid catalyst (e.g., concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methyl 4-(hydroxymethyl)benzoate. The subsequent formation of a tetrahedral intermediate is followed by a proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. The elimination of a water molecule, a good leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final ester product, this compound. researchgate.netacademax.com

This reaction is reversible, and to drive the equilibrium towards the product side, it is common to use an excess of one of the reactants or to remove the water formed during the reaction, for instance, by azeotropic distillation. researchgate.net A typical procedure for a similar esterification involves heating the carboxylic acid and alcohol with a catalyst for several hours. researchgate.net

Another approach involves the conversion of isonicotinic acid to its more reactive acid chloride, isonicotinoyl chloride hydrochloride. This can be achieved by reacting the acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). mdpi.comresearchgate.net The resulting acid chloride can then react with methyl 4-(hydroxymethyl)benzoate in the presence of a base, like triethylamine, to neutralize the generated HCl and drive the reaction to completion. mdpi.com

Solid acid catalysts, such as zirconium/titanium-based catalysts, have also been explored for the esterification of benzoic acid derivatives. researchgate.netmdpi.com These heterogeneous catalysts offer advantages in terms of easier separation from the reaction mixture and potential for recycling. The mechanism is believed to involve the binding of the carboxylic acid to the Lewis acidic sites of the catalyst, which activates the carbonyl group for nucleophilic attack by the alcohol. researchgate.net

Table 1: Comparison of Acid-Catalyzed Methods for Ester Synthesis

| Method | Catalyst | Key Features | Potential Challenges |

| Fischer-Speier | H₂SO₄, p-TsOH | Simple, cost-effective. researchgate.net | Reversible reaction, harsh conditions, potential for side reactions. researchgate.net |

| Acid Chloride | SOCl₂, Oxalyl Chloride | High reactivity, irreversible. mdpi.comresearchgate.net | Requires an additional synthetic step, handling of corrosive reagents. |

| Solid Acid Catalyst | Zr/Ti oxides | Heterogeneous, reusable, milder conditions. researchgate.netmdpi.com | Catalyst preparation, potential for lower activity compared to homogeneous catalysts. |

While direct base-catalyzed esterification of a carboxylic acid and an alcohol is not a common pathway due to the formation of a carboxylate anion which is unreactive towards nucleophilic attack, base-catalyzed transesterification is a viable alternative. This method involves the reaction of an existing ester with an alcohol in the presence of a base. For the synthesis of this compound, one could envision the transesterification of a simple alkyl isonicotinate (e.g., methyl isonicotinate) with methyl 4-(hydroxymethyl)benzoate.

The mechanism of base-catalyzed transesterification typically involves the deprotonation of the alcohol (methyl 4-(hydroxymethyl)benzoate) by a strong base (e.g., sodium methoxide) to form a more potent nucleophile, the alkoxide. researchgate.net This alkoxide then attacks the carbonyl carbon of the starting ester (e.g., methyl isonicotinate), leading to a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the original alkoxide (methoxide in this case) and the formation of the desired ester product. researchgate.net

This process is also an equilibrium reaction. To favor the formation of the product, an excess of the reactant alcohol can be used, or the lower-boiling alcohol byproduct can be removed by distillation. Heterogeneous catalysts, such as silica-supported boric acid, have been shown to be effective for the transesterification of β-keto esters under solvent-free conditions, offering a more sustainable approach. nih.gov

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. In the context of synthesizing this compound, PTC could be employed in the reaction between the sodium salt of isonicotinic acid (in the aqueous phase) and methyl 4-(chloromethyl)benzoate or methyl 4-(bromomethyl)benzoate (B8499459) (in the organic phase).

The mechanism relies on a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a phosphonium (B103445) salt. google.comresearchgate.net The catalyst cation forms an ion pair with the isonicotinate anion in the aqueous phase. This ion pair is sufficiently lipophilic to be transferred into the organic phase. Once in the organic phase, the isonicotinate anion is highly reactive and can readily undergo a nucleophilic substitution reaction with the benzyl halide derivative to form the ester product. The catalyst cation then returns to the aqueous phase to repeat the cycle.

The use of PTC offers several advantages, including milder reaction conditions, higher yields, and the ability to use inexpensive inorganic bases and salts. google.com A Chinese patent describes the synthesis of benzyl nicotinate using a composite catalyst of K₂CO₃ or Na₂CO₃ with a quaternary ammonium salt in water, demonstrating the industrial applicability of this method. google.com Graphene oxide immobilized quaternary ammonium salts have also been developed as recyclable phase-transfer catalysts for benzyl ester synthesis. google.com

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.

Performing reactions without a solvent, or in a solvent-free manner, is a key principle of green chemistry. This approach can lead to higher reaction rates, easier product purification, and a significant reduction in waste. A mechanochemical, solvent-free method for the esterification of nicotinic acid has been reported, utilizing high-speed ball-milling at room temperature. nih.gov This study demonstrated that the reaction between nicotinic acid and an alcohol in the presence of I₂ and KH₂PO₂ can produce the corresponding ester in good yield within a short reaction time. nih.gov Such a methodology could potentially be adapted for the synthesis of this compound.

Furthermore, a highly efficient transesterification of β-keto esters has been achieved under solvent-free conditions using silica-supported boric acid as a recyclable heterogeneous catalyst. nih.gov This highlights the potential of combining solvent-free conditions with heterogeneous catalysis to develop highly sustainable synthetic protocols.

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.orgmdpi.com The esterification of isonicotinic acid has been successfully carried out under microwave irradiation. For instance, the ethylation of isonicotinic acid with ethanol (B145695) in the presence of natural zeolite catalysts was performed under microwave irradiation at 80°C. researchgate.net

A study on the microwave-assisted esterification of various carboxylic acids catalyzed by N-fluorobenzenesulfonimide (NFSi) showed that near-quantitative conversions could be achieved at 120°C in 30 minutes. mdpi.com Although nicotinic acid itself did not show conversion under these specific conditions, the general applicability of microwave heating for esterification suggests that with appropriate catalyst and condition optimization, it could be a viable green approach for the synthesis of this compound. The use of soluble triphenylphosphine (B44618) in conjunction with molecular iodine under microwave irradiation has also been reported for the efficient synthesis of esters without the need for a base or external catalyst. rsc.org

Table 2: Overview of Green Synthetic Approaches

| Approach | Method | Key Advantages | Example System |

| Solvent-Free | Mechanochemical (Ball-milling) | Reduced solvent waste, room temperature, rapid. nih.gov | Nicotinic acid esterification with I₂/KH₂PO₂. nih.gov |

| Solvent-Free | Heterogeneous Catalysis | Recyclable catalyst, no solvent. nih.gov | Transesterification with silica-supported boric acid. nih.gov |

| Microwave-Assisted | Homogeneous Catalysis | Drastically reduced reaction times, higher yields. mdpi.com | Esterification with NFSi as catalyst. mdpi.com |

| Microwave-Assisted | Heterogeneous Catalysis | Combines benefits of microwave heating and catalyst recyclability. researchgate.net | Ethylation of isonicotinic acid with zeolite catalysts. researchgate.net |

Sonochemical and Mechanochemical Synthesis Techniques

Alternative energy sources are increasingly utilized to drive chemical reactions, often leading to higher yields, shorter reaction times, and milder conditions.

Sonochemical Synthesis: The use of ultrasound irradiation (sonochemistry) has been shown to enhance the rate of esterification reactions. For instance, the esterification of isonicotinic acid with ethanol is effectively catalyzed by natural zeolites under ultrasound irradiation, demonstrating a green and efficient approach. researchgate.net This technique promotes the formation of the target ester by accelerating mass transfer and activating the reacting species through acoustic cavitation. researchgate.netbeilstein-journals.org Applying this methodology to the synthesis of this compound would involve the ultrasonic irradiation of a mixture of isonicotinic acid and methyl 4-(hydroxymethyl)benzoate, likely in the presence of an acid catalyst. The primary advantage is the potential for significantly reduced reaction times compared to conventional heating methods. core.ac.uk

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or ball milling), represents a powerful solvent-free synthetic strategy. researchgate.netbeilstein-journals.org This approach is gaining traction for its environmental benefits and its ability to generate novel chemical reactivity. researchgate.net The mechanochemical synthesis of cocrystals involving isonicotinic acid has been successfully demonstrated, highlighting the applicability of this technique to isonicotinic acid derivatives. nih.gov The synthesis of esters via mechanochemical methods, such as the transesterification of esters with alcohols adsorbed on basic alumina, has also been reported. beilstein-journals.org This suggests a viable pathway for synthesizing this compound by milling isonicotinic acid with the corresponding benzyl alcohol in the presence of a suitable solid catalyst, eliminating the need for bulk solvents. mdpi.com

Table 1: Comparison of Conventional and Alternative Energy Synthesis Techniques for Esterification

| Technique | Energy Source | Typical Reaction Time | Key Advantages | Potential Application |

|---|---|---|---|---|

| Conventional Heating | Thermal | Several hours to days | Well-established, predictable | Standard laboratory synthesis |

| Sonochemistry | Ultrasound | Minutes to a few hours | Rate enhancement, milder conditions, improved yields researchgate.netcore.ac.uk | Rapid, energy-efficient esterification |

| Mechanochemistry | Mechanical Force | Minutes to a few hours | Solvent-free, high efficiency, access to unique reactivity researchgate.netnih.gov | Green synthesis, solid-state reactions |

Development of Reusable Catalytic Systems

The shift towards sustainable chemistry has spurred the development of reusable catalysts that can be easily separated from the reaction mixture and recycled, minimizing waste and cost. For esterification reactions, solid acid catalysts are particularly prominent.

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation, potential for regeneration, and enhanced stability. mdpi.com

Zeolites: Natural and synthetic zeolites, particularly in their protonated forms (H-zeolites), serve as effective solid acid catalysts for the esterification of isonicotinic acid. researchgate.net Their porous structure allows for shape-selective catalysis, and they can be readily recovered by filtration.

Supported Metal Oxides: Materials such as tungsten oxide supported on silica (B1680970) (WO₃/SiO₂) have demonstrated high catalytic activity for esterification. mdpi.com These catalysts function through Lewis and Brønsted acid sites on their surface, activating the carboxylic acid for nucleophilic attack by the alcohol. mdpi.commdpi.com

Heteropolyacids: Tungsten-based heteropolyacids, like tungstosilicic acid, are exceptionally strong Brønsted acids and show high activity for esterification. mdpi.com When immobilized on a solid support like silica, they combine the high activity of a homogeneous catalyst with the recyclability of a heterogeneous system. mdpi.com

Recyclable Homogeneous Catalysts: Certain metal salts, such as those of zinc(II), can act as effective homogeneous catalysts for esterification. nih.gov Under specific conditions, the catalyst can precipitate from the reaction mixture as a metal carboxylate upon completion, allowing for its recovery and reuse in subsequent batches. nih.gov

Table 2: Examples of Reusable Catalysts for Esterification Reactions

| Catalyst Type | Example | Key Features | Reference |

|---|---|---|---|

| Zeolite | H-Clinoptilolite | Natural, microporous, shape-selective | researchgate.net |

| Supported Heteropolyacid | Tungstosilicic acid on KIT-5 Silica | High Brønsted acidity, high surface area | mdpi.com |

| Metal Oxide | ZnO | Lewis acidity, effective for rosin (B192284) esterification | mdpi.com |

| Recyclable Homogeneous | Zinc(II) salts | Efficient catalysis with easy recovery via precipitation | nih.gov |

Derivatization Strategies and Scaffold Modification

The molecular scaffold of this compound offers multiple sites for chemical modification, including the pyridine ring and the benzylic moiety. These derivatization strategies allow for the synthesis of a diverse library of related compounds for various chemical and pharmaceutical investigations.

Modification of the Pyridine Ring

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which alters the electronic distribution of the ring, making it more susceptible to certain electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene. However, under forcing conditions, reactions such as nitration or halogenation can occur, typically directing substituents to the 3- and 5-positions relative to the nitrogen atom.

Nucleophilic Aromatic Substitution: While less common on the unsubstituted ring, nucleophilic substitution can be achieved if the ring is activated by electron-withdrawing groups or by conversion to an N-oxide or a pyridinium (B92312) salt.

Functionalization of the Benzylic Moiety

The benzylic C-H bonds of the benzyl ester group are susceptible to functionalization through modern catalytic methods. researchgate.net These reactions allow for the direct introduction of new functional groups at the benzylic position, a transformation that is challenging with classical methods. researchgate.net

C-H Oxidation: Selective oxidation of the benzylic C-H bond can lead to the formation of benzylic alcohols or ketones. acs.org This can be achieved using various transition metal catalysts, providing a direct route to introduce oxygen-containing functional groups. acs.orgmdpi.com

Palladium-Catalyzed C-H Functionalization: Palladium catalysis enables the coupling of the benzylic position with various partners. nih.gov By using a directing group, it is possible to achieve highly selective functionalization of C(sp³)–H bonds to form new C-C or C-heteroatom bonds. nih.gov

Photoredox Catalysis: Dual catalytic systems combining a photoredox catalyst with a transition metal (e.g., nickel) can be used for the acylation or alkylation of benzylic C-H bonds under mild conditions. rsc.org This provides a powerful tool for constructing complex molecular architectures from simple precursors. rsc.org

Interconversion with Related Carboxylic Acids and Alcohols

The two ester linkages in this compound can be cleaved through hydrolysis or reduction to yield the constituent carboxylic acids and alcohols, respectively.

Hydrolysis to Carboxylic Acids: The ester groups can be hydrolyzed under either acidic or basic conditions. Stepwise hydrolysis is possible. The more labile benzyl ester would likely cleave first, yielding isonicotinic acid and methyl 4-(hydroxymethyl)benzoate. Subsequent, more forceful hydrolysis would cleave the methyl ester to give 4-(hydroxymethyl)benzoic acid. This process effectively converts the ester back to its parent carboxylic acids.

Reduction to Alcohols: The use of strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), will reduce both ester functionalities to primary alcohols. The isonicotinate portion of the molecule would be reduced to (pyridin-4-yl)methanol, while the methyl 4-(benzyloxycarbonyl)benzoate portion would be reduced to 4-(hydroxymethyl)benzyl alcohol. This transformation provides access to the corresponding diol derivatives. Milder reducing agents or catalytic hydrogenation could potentially be used for more selective transformations, such as the reductive cleavage (hydrogenolysis) of the benzyl ester group to yield isonicotinic acid and methyl toluene-4-carboxylate. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. For 4-(methoxycarbonyl)benzyl isonicotinate (B8489971), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete assignment of all proton and carbon signals and confirms the covalent connectivity of the molecular fragments.

Two-Dimensional NMR Analysis (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are fundamental for establishing the bonding network within a molecule by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For 4-(methoxycarbonyl)benzyl isonicotinate, key COSY correlations would be expected between the aromatic protons on each ring. Specifically, H-2' would show a correlation to H-3', and H-5' would correlate with H-6'. Similarly, on the pyridine (B92270) ring, H-2 would correlate with H-3, and H-5 with H-6. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (¹J coupling). columbia.edu It is a highly sensitive method for assigning carbon signals based on previously assigned proton signals. emerypharma.com For the target molecule, HSQC would show cross-peaks correlating H-2'/H-6' to C-2'/C-6', H-3'/H-5' to C-3'/C-5', H-7' to C-7', H-8' to C-8', H-2/H-6 to C-2/C-6, and H-3/H-5 to C-3/C-5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to four bonds (²J, ³J, and sometimes ⁴J), which is critical for connecting molecular fragments across quaternary carbons and heteroatoms. sdsu.edu Key HMBC correlations that would unambiguously establish the structure of this compound include:

Correlations from the benzylic protons (H-7') to the isonicotinate carbonyl carbon (C-7) and the benzoate (B1203000) aromatic carbon C-1', confirming the benzyl (B1604629) ester linkage.

Correlations from the methoxy (B1213986) protons (H-8') to the benzoate carbonyl carbon (C-7'), confirming the methyl ester group.

Correlations from the pyridine protons H-2/H-6 to the isonicotinate carbonyl carbon (C-7).

Correlations from the benzoate protons H-3'/H-5' to the benzoate carbonyl carbon (C-7'). youtube.com

The following table summarizes the most significant predicted 2D NMR correlations.

| Proton(s) | Expected COSY Correlations | Expected HSQC Correlation | Key Expected HMBC Correlations |

|---|---|---|---|

| H-2/H-6 | H-3/H-5 | C-2/C-6 | C-4, C-7 |

| H-3/H-5 | H-2/H-6 | C-3/C-5 | C-4, C-2/C-6 |

| H-2'/H-6' | H-3'/H-5' | C-2'/C-6' | C-4', C-7' |

| H-3'/H-5' | H-2'/H-6' | C-3'/C-5' | C-1', C-7' |

| H-7' (CH₂) | None | C-7' | C-1', C-2'/C-6', C-7 (Isonicotinate C=O) |

| H-8' (CH₃) | None | C-8' | C-7' (Benzoate C=O) |

Advanced Chemical Shift and Coupling Constant Interpretation

The proton spectrum is expected to show two distinct AA'BB' systems for the para-substituted benzoate ring and the isonicotinate ring. The benzylic protons (H-7') would appear as a sharp singlet, and the methyl ester protons (H-8') would also be a singlet. In the ¹³C NMR spectrum, the two ester carbonyl carbons (C-7 and C-7') would appear at the most downfield positions, typically around 165-167 ppm. rsc.org

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Position | δ (ppm) | Multiplicity & J (Hz) | Position | δ (ppm) |

| H-2, H-6 | ~8.8 | d, J ≈ 6.0 | C-1' | ~142 |

| H-3, H-5 | ~7.9 | d, J ≈ 6.0 | C-2', C-6' | ~128.5 |

| H-2', H-6' | ~8.1 | d, J ≈ 8.2 | C-3', C-5' | ~130.0 |

| H-3', H-5' | ~7.5 | d, J ≈ 8.2 | C-4' | ~130.5 |

| H-7' | ~5.4 | s | C-7' | ~166.5 |

| H-8' | ~3.9 | s | C-8' | ~52.5 |

| C-2, C-6 | ~151.0 | |||

| C-3, C-5 | ~123.0 | |||

| C-4 | ~137.0 | |||

| C-7 | ~165.0 | |||

| C-7' (CH₂) | ~67.0 |

Conformational Analysis via NMR (e.g., NOE Studies)

The molecule possesses several rotatable single bonds, particularly the C4-C7, O-C7', and C1'-C7' bonds, allowing for multiple conformations in solution. Nuclear Overhauser Effect (NOE) spectroscopy, which detects through-space interactions between protons that are close to each other (typically <5 Å), is a powerful tool for probing these conformational preferences.

An NOE experiment (e.g., NOESY or ROESY) could reveal key spatial relationships. For instance, irradiation of the benzylic protons (H-7') would be expected to produce an NOE enhancement on the ortho-protons of the benzoate ring (H-2'/H-6') and potentially the ortho-protons of the isonicotinate ring (H-2/H-6). The relative intensities of these NOE signals would provide information about the time-averaged dihedral angles and the predominant conformation of the ester linkages in solution.

Mass Spectrometry (MS) Fragmentation Pathway Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the structure determined by NMR.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS accurately measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places, allowing for the unambiguous determination of its elemental formula. csic.es This is a critical step in identifying an unknown compound or confirming the synthesis of a target molecule.

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺• | C₁₅H₁₃NO₄ | 271.0845 |

| [M+H]⁺ | C₁₅H₁₄NO₄⁺ | 272.0917 |

| [M+Na]⁺ | C₁₅H₁₃NNaO₄⁺ | 294.0737 |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. miamioh.edu

For this compound, the major fragmentation pathways are expected to involve cleavages at the ester linkages.

Pathway A: Cleavage of the benzyl-oxygen bond (C7'-O) is expected to be a dominant pathway, leading to the formation of the stable 4-(methoxycarbonyl)benzyl cation at m/z 149.06 . This ion can subsequently lose a methoxy radical (•OCH₃) to yield an ion at m/z 118 or lose formaldehyde (B43269) (CH₂O) to yield an ion at m/z 119.

Pathway B: An alternative cleavage can produce the isonicotinoyl cation at m/z 106.04 , a common fragment for isonicotinate derivatives.

Pathway C: Formation of the benzyl cation, which rearranges to the highly stable tropylium (B1234903) ion at m/z 91.05 , is a characteristic fragmentation for benzyl-containing compounds. pharmacy180.com

| Proposed Fragment Structure | Formula | Calculated m/z | Origin |

|---|---|---|---|

| 4-(methoxycarbonyl)benzyl cation | C₉H₉O₂⁺ | 149.06 | Cleavage of benzyl-ester bond |

| Isonicotinoyl cation | C₆H₄NO⁺ | 106.04 | Cleavage of ester bond |

| Benzoyl-type cation (from benzoate) | C₈H₇O₂⁺ | 135.04 | Loss of •OCH₃ from m/z 149, followed by rearrangement |

| Tropylium ion | C₇H₇⁺ | 91.05 | Fragmentation of the benzyl moiety |

| Pyridinium (B92312) cation | C₅H₄N⁺ | 78.03 | Loss of CO from m/z 106 |

Infrared (IR) and Raman Spectroscopic Interpretation of Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present within a molecule. By probing the characteristic vibrational frequencies of specific bonds, a detailed picture of the molecular architecture of this compound can be established.

The IR and Raman spectra of this compound are dominated by the vibrational modes of its constituent functional groups. The presence of two distinct ester functionalities, a pyridine ring, a benzene (B151609) ring, and a methoxy group gives rise to a series of characteristic bands.

Ester Groups: The most prominent features are the C=O stretching vibrations (νC=O) of the two ester groups. These typically appear as strong, sharp bands in the IR spectrum. The carbonyl of the isonicotinate ester is expected in the region of 1725-1740 cm⁻¹, similar to related isonicotinate esters. mdpi.com The methoxycarbonyl group on the benzene ring will also exhibit a strong ν(C=O) band, likely in a similar range. The C-O stretching vibrations (νC-O) of the ester linkages produce strong bands in the 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1150 cm⁻¹ (symmetric stretch) regions.

Pyridine and Benzene Rings: The aromatic rings display a series of characteristic vibrations. The C=C and C=N ring stretching modes (νC=C, νC=N) appear in the 1400-1610 cm⁻¹ region. theaic.org In-plane C-H bending vibrations (δC-H) are found between 1000 and 1300 cm⁻¹, while out-of-plane C-H bending vibrations (γC-H) occur in the 700-900 cm⁻¹ range, with their exact positions being sensitive to the substitution pattern of the rings. The ring "breathing" modes, which involve a symmetric expansion and contraction of the rings, are also observable, typically at lower frequencies. theaic.org

Methoxy and Methylene (B1212753) Groups: The methoxy group (-OCH₃) is identified by its C-H stretching vibrations (νC-H) just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The asymmetric and symmetric stretching modes of the benzylic methylene bridge (-CH₂-) are also found in this region, generally between 2850 and 2965 cm⁻¹. theaic.org Deformation modes for the CH₂ group, such as scissoring and rocking, are expected near 1440-1465 cm⁻¹ and 720-900 cm⁻¹, respectively. theaic.org

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Ester (C=O) | C=O Stretch (ν) | 1725 - 1740 | Strong |

| C-O Stretch (ν) | 1000 - 1300 | Strong | |

| Aromatic Rings | C=C / C=N Stretch (ν) | 1400 - 1610 | Medium to Strong |

| C-H Out-of-Plane Bend (γ) | 700 - 900 | Strong | |

| Methoxy/Methylene | C-H Stretch (ν) | 2850 - 3000 | Medium |

| CH₂ Deformation (δ, ρ) | 720 - 1465 | Variable |

Vibrational spectroscopy is exceptionally sensitive to the molecular environment, making it a valuable tool for analyzing intermolecular interactions in the condensed phase. nih.govmdpi.com Factors such as hydrogen bonding and π-π stacking can induce noticeable shifts in vibrational frequencies and changes in band intensities.

For this compound, weak hydrogen bonds of the C–H···O and C–H···N type are expected. For instance, the hydrogen atoms of the aromatic rings or the benzyl group can interact with the lone pairs of the ester carbonyl oxygens or the pyridine nitrogen. Such interactions would typically cause a slight red-shift (a shift to lower frequency) and broadening of the involved C-H stretching and bending vibrations. nih.gov The C=O stretching frequency can also be affected, as its involvement in a hydrogen bond weakens the double bond, shifting the ν(C=O) band to a lower wavenumber.

Furthermore, π-π stacking interactions between the electron-rich benzene ring and the electron-deficient pyridine ring are anticipated. These interactions can influence the frequencies of the aromatic ring stretching and out-of-plane bending modes. By comparing spectra taken in different states (e.g., solid vs. solution), the effects of these intermolecular forces can be discerned, as the interactions are significantly disrupted upon dissolution. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unparalleled insight into the molecule's conformation, as well as the intricate network of intermolecular forces that govern its crystal packing.

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on analogous structures. mdpi.comnih.gov The crystal packing will be driven by the optimization of van der Waals forces and the formation of a network of specific intermolecular interactions to achieve a thermodynamically stable lattice.

The primary interactions governing the supramolecular assembly are expected to be:

Hydrogen Bonding: Weak C–H···O hydrogen bonds are likely to be a dominant feature. The aromatic protons and, more significantly, the benzylic protons can act as hydrogen bond donors to the carbonyl oxygen atoms of the ester groups, which are strong acceptors. These interactions would link molecules into chains or layers. nih.gov C–H···N interactions involving the pyridine nitrogen as the acceptor are also possible.

π–π Stacking: The molecule contains two aromatic systems: the phenyl ring of the benzyl group and the pyridine ring of the isonicotinate moiety. Face-to-face or offset π–π stacking interactions between these rings of adjacent molecules are highly probable, contributing significantly to the stability of the crystal lattice.

These combined interactions would likely result in a dense, layered structure where molecules are interlinked through a complex network of hydrogen bonds and stacking forces. researchgate.net

Bond Lengths and Angles: The bond lengths and angles within the benzene and pyridine rings would conform to standard values for sp²-hybridized systems, though with minor distortions due to substitution. The C=O double bonds of the ester groups are expected to be approximately 1.20-1.22 Å, while the C-O single bonds would be around 1.33-1.36 Å (for the sp² C-O) and 1.44-1.46 Å (for the sp³ C-O). The bond angles around the carbonyl carbon (O=C-O) would be close to 120°. researchgate.net

| Structural Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length (Å) | C=O (Ester) | 1.20 - 1.22 Å |

| C(aryl)-O (Ester) | 1.33 - 1.36 Å | |

| O-C(benzyl) (Ester) | 1.44 - 1.46 Å | |

| Bond Angle (°) | O=C-O (Ester) | ~120° |

| C-O-C (Ester) | ~115-118° | |

| C-C-C (in rings) | ~120° | |

| Dihedral Angle (°) | C(aryl)-C(aryl)-C=O | Non-zero (indicating twist) |

Polymorphism Studies and Crystallization Methodologies

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, dissolution rate, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a crucial area of study. mdpi.com While specific polymorphism studies on this compound are not extensively documented in publicly available literature, the methodologies for its crystallization and the investigation of its potential polymorphic forms can be detailed based on established principles for related organic esters and pharmaceutical compounds.

The molecular structure of this compound, which includes a flexible benzyl group and ester functionalities, suggests a potential for conformational polymorphism. researchgate.net The way molecules pack in the solid state can be influenced by various intermolecular interactions, such as hydrogen bonds, π–π stacking from the aromatic rings, and van der Waals forces. mdpi.com Different packing arrangements or molecular conformations can result in polymorphs with distinct physicochemical properties.

Crystallization Methodologies

The controlled crystallization of a compound is the primary method for discovering and isolating different polymorphic forms. The selection of the crystallization method and the careful control of its parameters are paramount. researchgate.netrsc.org For a compound like this compound, a systematic screening for polymorphs would involve various techniques.

Key factors that influence polymorphic outcomes during crystallization include the choice of solvent, the level of supersaturation, the temperature profile (heating and cooling rates), and the presence of impurities or additives. researchgate.netrsc.org Numerous methods are employed for polymorph screening, such as recrystallization from different solvents, slurry conversions, and cooling crystallization. nih.gov

Below is a summary of common crystallization methodologies that would be applicable for studying this compound.

Table 1: Common Crystallization Methodologies for Polymorph Screening

| Crystallization Method | Description | Key Parameters to Control |

|---|---|---|

| Solvent Evaporation | A solution of the compound is allowed to evaporate slowly at a constant temperature, leading to a gradual increase in concentration and subsequent crystal formation. | Solvent polarity, temperature, evaporation rate, atmospheric pressure. |

| Cooling Crystallization | A saturated solution at a higher temperature is slowly or rapidly cooled to induce crystallization. The rate of cooling can significantly affect the resulting polymorph. rsc.org | Solvent, initial and final temperatures, cooling rate, agitation. |

| Anti-Solvent Addition | A solvent in which the compound is soluble is mixed with a miscible "anti-solvent" in which the compound is insoluble, causing precipitation or crystallization. | Choice of solvent/anti-solvent pair, addition rate, temperature, agitation. |

| Slurry Conversion | A suspension of the solid compound is stirred in a solvent in which it has limited solubility. Over time, the less stable form will dissolve and the more stable form will crystallize. nih.gov | Solvent, temperature, agitation speed, time. |

| Melt Crystallization | The compound is heated above its melting point and then cooled. This solvent-free method can sometimes yield unique polymorphic forms not accessible from solution. | Cooling rate, holding temperature and time, presence of seed crystals. |

Characterization of Polymorphic Forms

Once different crystalline forms are obtained, a suite of analytical techniques is required to characterize them and confirm their polymorphic nature. Data from two or more techniques are typically necessary to definitively identify and characterize a new solid form. omicsonline.org These methods probe differences in the crystal lattice, thermal properties, and spectroscopic behavior of the polymorphs.

The most powerful techniques for solid-state characterization include X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solid-state nuclear magnetic resonance (ss-NMR). omicsonline.orgresearchgate.net

Table 2: Analytical Techniques for Polymorph Characterization

| Analytical Technique | Information Provided | Application in Polymorphism Studies |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | Provides a unique "fingerprint" based on the long-range order of the crystal lattice. omicsonline.orgslideshare.net | The primary tool for identifying different polymorphs, as each form will have a distinct diffraction pattern. Also used to assess crystallinity and purity of a sample. |

| Single-Crystal X-ray Diffraction (SCXRD) | Determines the precise three-dimensional arrangement of atoms in the crystal, including bond lengths, angles, and unit cell dimensions. mdpi.com | Provides definitive proof of a new polymorphic form by solving its crystal structure. It reveals differences in molecular conformation and packing. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature. It can detect melting, crystallization, and solid-solid transitions. researchgate.netresearchgate.net | Used to determine the melting points and transition temperatures of different polymorphs. The relative stability of polymorphs can often be inferred from their melting behavior (e.g., Burger's and Ramberger's rules). |

| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. | Useful for identifying solvates or hydrates by detecting mass loss upon heating. It helps distinguish between true polymorphs and solvated forms. slideshare.net |

| Solid-State NMR (ss-NMR) | Probes the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N) in the solid state. researchgate.netnih.gov | Since molecules in different polymorphs have different packing environments, they will exhibit distinct ss-NMR spectra. It is particularly powerful for detecting subtle conformational differences. |

| Infrared (IR) & Raman Spectroscopy | Provides information about molecular vibrations. | Different intermolecular interactions (especially hydrogen bonding) in polymorphs can lead to shifts in vibrational frequencies, making these techniques useful for differentiation. nih.gov |

The systematic application of these crystallization and characterization methodologies would be essential to fully understand the solid-state landscape of this compound, identifying any existing polymorphs and determining their thermodynamic relationships.

Chemical Reactivity and Mechanistic Investigations

Thermal Stability and Pyrolysis Processes

The thermal stability of an ester is a critical parameter for its application and storage. For 4-(methoxycarbonyl)benzyl isonicotinate (B8489971), thermal decomposition would involve the cleavage of the ester bond and potential degradation of the aromatic and heteroaromatic rings.

Table 1: Inferred Thermal Decomposition Data for 4-(methoxycarbonyl)benzyl isonicotinate and Related Compounds

| Compound | Onset of Decomposition (Td5%) (°C) | Key Decomposition Steps |

| Isonicotinic Acid | ~200 (sublimation) | Sublimation followed by decarboxylation at higher temperatures. |

| Representative Aromatic Esters | 300 - 400+ | Primarily ester bond cleavage. |

| This compound | Estimated: 250 - 350 | Initial cleavage of the benzyl-ester bond. |

Note: The data for this compound is an estimation based on the properties of its constituent parts and analogous structures.

The pyrolysis of esters containing a β-hydrogen atom typically proceeds through a concerted Ei (elimination, intramolecular) mechanism, leading to a carboxylic acid and an alkene. wikipedia.org However, this compound lacks a β-hydrogen on the benzylic carbon. Therefore, its thermal degradation is expected to follow a different pathway, likely involving homolytic cleavage of the C-O ester bond to form a benzyl (B1604629) radical and an isonicotinoyl radical.

The initial step in the pyrolysis would be the fission of the benzyl-oxygen bond, which is generally the weakest bond in the ester moiety. This would generate a 4-(methoxycarbonyl)benzyl radical and an isonicotinoyloxy radical. The subsequent reactions of these radicals would lead to a complex mixture of products. The isonicotinoyloxy radical could decarboxylate to form a pyridyl radical. The pyridyl radical can then undergo various reactions, including hydrogen abstraction to form pyridine (B92270) or coupling reactions. researchgate.net The 4-(methoxycarbonyl)benzyl radical can dimerize, abstract hydrogen to form methyl 4-methylbenzoate, or undergo further fragmentation at higher temperatures.

The pyrolysis of pyridine itself has been shown to initiate via C-H bond fission, leading to pyridyl radicals and subsequently products like H2, C2H2, and HCN. researchgate.net The presence of water can accelerate the initial consumption of pyridine during pyrolysis by introducing OH radicals. ucl.ac.uk

Oxidative and Reductive Reactivity

The presence of the electron-deficient pyridine ring and the ester functionalities makes this compound susceptible to both oxidation and reduction under specific conditions.

The pyridine ring in isonicotinic acid derivatives is generally resistant to oxidation due to its electron-deficient nature. However, strong oxidizing agents can lead to the formation of N-oxides or ring-opened products. The oxidation of isonicotinic acid with permanganate (B83412) in an acidic medium has been reported. epa.govresearchgate.net The benzyl C-H bonds are typically more susceptible to oxidation than the aromatic C-H bonds. However, in this case, the benzylic carbon is part of an ester group. The primary site of oxidation would likely be the pyridine nitrogen to form the corresponding N-oxide.

Isonicotinic acid itself is stable to heat and oxidation. guidechem.com The auto-oxidation of isonicotinic acid hydrazide, a related compound, is known to generate superoxide (B77818) radicals. nih.gov

To enhance stability against oxidation, especially if used in environments with oxidizing agents, the exclusion of strong oxidants and control of pH are crucial. The use of antioxidants could also be a potential strategy, although the inherent stability of the pyridine ring mitigates this concern to some extent.

The reduction of this compound can occur at two main sites: the ester groups and the pyridine ring.

The ester groups can be reduced to alcohols. For example, the reduction of methyl 4-formylbenzoate (B8722198) with sodium borohydride (B1222165) selectively reduces the aldehyde group over the ester. chegg.com However, stronger reducing agents like lithium aluminum hydride would reduce both the ester and the methoxycarbonyl group to the corresponding diol, 4-(hydroxymethyl)benzyl alcohol and methanol (B129727).

The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions. The reduction of lower alkyl esters of isonicotinic acid to the corresponding piperidine derivatives can be achieved using a palladium catalyst at elevated temperature and pressure. google.com The reaction is typically carried out in a solvent like methanol. google.com

Table 2: Potential Reduction Products of this compound

| Reagent | Moiety Reduced | Product(s) |

| Sodium Borohydride (NaBH4) | Ester (slowly) | 4-(methoxycarbonyl)benzyl alcohol and isonicotinic acid |

| Lithium Aluminum Hydride (LiAlH4) | Both Ester Groups | 4-(hydroxymethyl)benzyl alcohol and (4-pyridyl)methanol |

| H2 / Palladium Catalyst | Pyridine Ring | 4-(methoxycarbonyl)benzyl piperidine-4-carboxylate |

Reaction Mechanisms with Specific Reagents and Chemical Environments

The reactivity of this compound is also influenced by the reaction conditions and the nature of the reagents.

Esterification of isonicotinic acid with an alcohol like 4-(methoxycarbonyl)benzyl alcohol can be achieved using standard methods such as Fischer esterification with a strong acid catalyst (e.g., H2SO4) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netresearchgate.net The use of thionyl chloride to form the acyl chloride followed by reaction with the alcohol is another common procedure. mdpi.com

The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. Base-catalyzed hydrolysis (saponification) would proceed via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of isonicotinate and 4-(methoxycarbonyl)benzyl alcohol. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Esters of nicotinic acid have been shown to exhibit pseudo-first-order degradation kinetics with both acid and base-catalyzed loss. nih.gov

The pyridine nitrogen can act as a nucleophile. For instance, it can be alkylated to form a pyridinium (B92312) salt. This reaction is particularly relevant if the compound is exposed to alkylating agents.

Nucleophilic Attack at the Ester Carbonyl

The structure of this compound presents two ester functionalities, both of which are potential sites for nucleophilic attack. Such reactions proceed via a nucleophilic acyl substitution mechanism. This process generally involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the alkoxy group as a leaving group to yield a new carbonyl compound. vanderbilt.edu

The two primary mechanisms for ester hydrolysis are acid-catalyzed and base-catalyzed (saponification). In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, which activates the carbonyl group and makes it more susceptible to attack by a weak nucleophile like water. byjus.comyoutube.com The reaction is reversible. ucoz.com Conversely, base-catalyzed hydrolysis, which is practically irreversible, involves the direct attack of a strong nucleophile, such as a hydroxide ion, on the carbonyl carbon. uomustansiriyah.edu.iq This is followed by the elimination of an alkoxide leaving group. uomustansiriyah.edu.iq

In the case of this compound, a nucleophile can attack either the carbonyl of the methyl ester or the carbonyl of the benzyl ester. The relative reactivity of these sites is influenced by the electronic nature of the attached groups. The pyridine ring of the isonicotinate is electron-withdrawing, which increases the electrophilicity of its associated carbonyl carbon, potentially making it a more favorable site for nucleophilic attack compared to the methyl benzoate (B1203000) portion of the molecule.

Common nucleophilic acyl substitution reactions for esters include hydrolysis, aminolysis, and reaction with organometallic reagents. vanderbilt.educhemistrytalk.org For instance, hydrolysis with aqueous base (saponification) would lead to the cleavage of the ester bonds.

Table 1: Representative Nucleophilic Acyl Substitution Reactions

| Reaction | Nucleophile | Reagents/Conditions | Expected Products |

| Saponification (Hydrolysis) | Hydroxide (OH⁻) | 1. NaOH (aq), Heat 2. H₃O⁺ | Isonicotinic acid + 4-(hydroxymethyl)benzoic acid + Methanol |

| Aminolysis | Ammonia (NH₃) | NH₃, Heat | Isonicotinamide + Methyl 4-(aminomethyl)benzoate |

Electrophilic Aromatic Substitution on the Benzylic Ring

The benzylic ring of this compound is a substituted benzene (B151609) ring, making it a substrate for electrophilic aromatic substitution (EAS). The outcome of such reactions—both the rate and the position of substitution (regioselectivity)—is dictated by the electronic properties of the substituents already present on the ring. lumenlearning.comulethbridge.ca

The benzylic ring is substituted at the 1 and 4 (para) positions with a methoxycarbonyl group (-COOCH₃) and a (isonicotinoyloxymethyl) group (-CH₂OCOC₅H₄N).

Methoxycarbonyl Group (-COOCH₃): This group is a classic example of an electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects, making the ring less nucleophilic. lumenlearning.comwikipedia.org Deactivating groups, with the exception of halogens, are meta-directors. lumenlearning.comorganicchemistrytutor.com Therefore, the -COOCH₃ group directs incoming electrophiles to the positions meta to itself (positions 2 and 6).

Since both substituents direct the incoming electrophile to the same positions (positions 2 and 6 on the ring), the regiochemical outcome of an electrophilic aromatic substitution is highly predictable. A typical EAS reaction is nitration, which involves the use of a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.orgchemistrysteps.com Due to the presence of two deactivating groups, harsher reaction conditions (e.g., higher temperatures) may be required compared to the nitration of benzene itself. chemistrysteps.commsu.edu

The general mechanism involves the attack of the aromatic π-electron system on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu A base then removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. msu.edu

Table 2: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Reagents/Conditions | Expected Major Product |

| Nitration | Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄, Heat | 4-(methoxycarbonyl)benzyl 2-nitroisonicotinate |

| Bromination | Bromonium ion (Br⁺) | Br₂, FeBr₃ | 2-Bromo-4-(methoxycarbonyl)benzyl isonicotinate |

Structure Activity Relationship Sar and Molecular Design Principles

Rational Design of Analogs with Modulated Reactivity or Interactions

The rational design of analogs of 4-(methoxycarbonyl)benzyl isonicotinate (B8489971) allows for the systematic investigation of how structural modifications affect its properties. nih.gov This process often involves computational modeling and structural studies to guide the synthesis of new compounds. nih.gov For instance, altering the ester to an amide can introduce different hydrogen bonding capabilities and change the molecule's hydrolytic stability. nih.gov Similarly, replacing the central phenyl ring with other heterocyclic systems can alter the molecule's geometry and electronic distribution, potentially leading to different binding affinities or selectivities in biological systems. nih.gov This "aza-scan," or the replacement of a carbon atom with a nitrogen atom in an aromatic ring, has been shown to significantly impact the affinity of related compounds for their targets. nih.gov

A common strategy in medicinal chemistry is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. nih.gov For example, replacing a carboxylate group with other anionic groups can be explored to modulate activity. nih.gov Scaffold hopping, another design strategy, involves replacing the core molecular framework with a different one while maintaining the key binding elements, which can lead to the discovery of novel chemical series with improved properties. nih.gov

Impact of Substituent Effects on Chemical and Mechanistic Biological Behavior

The introduction of different substituents onto the basic scaffold of 4-(methoxycarbonyl)benzyl isonicotinate can profoundly influence its chemical and biological characteristics through electronic and steric effects.

The stability and reactivity of the two ester groups in this compound are governed by the electronic nature of the aromatic rings and any additional substituents. Electron-withdrawing groups on either the isonicotinate or the benzyl (B1604629) ring will generally increase the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups would be expected to decrease the rate of hydrolysis. For instance, the replacement of a hydrogen atom with a fluorine atom can significantly alter the electronic properties and, consequently, the reactivity of the molecule. mdpi.com

Table 1: Predicted Electronic Effects of Substituents on Ester Stability

| Substituent Position | Substituent Type | Predicted Effect on Ester Stability |

| Isonicotinate Ring | Electron-withdrawing (e.g., -NO₂) | Decrease |

| Isonicotinate Ring | Electron-donating (e.g., -NH₂) | Increase |

| Benzyl Ring (ortho, para) | Electron-withdrawing (e.g., -CF₃) | Decrease |

| Benzyl Ring (ortho, para) | Electron-donating (e.g., -OCH₃) | Increase |

This table is predictive and based on general chemical principles. Actual effects would need to be determined experimentally.

Steric hindrance plays a critical role in how a molecule fits into a binding site. The size and shape of substituents can either facilitate or prevent effective binding. In the context of this compound, bulky substituents near the ester groups or the pyridine (B92270) nitrogen could sterically hinder the approach of a binding partner or a reactant. nih.gov The spatial arrangement of atoms is crucial for achieving the optimal geometry for interaction. For example, in related compound series, the introduction of bulky groups has been shown to modulate binding affinity, sometimes leading to a decrease in activity due to unfavorable steric clashes.

Conformational Analysis and Its Influence on Molecular Recognition

The relative orientation of the isonicotinate and benzyl rings is a key conformational feature. Intramolecular interactions, such as hydrogen bonds or other non-covalent interactions, can stabilize certain conformations. nih.gov For example, the presence of specific substituents can lead to intramolecular hydrogen bonding that locks the molecule into a more rigid conformation, which can have a significant impact on its binding properties. nih.gov The flexibility of a molecule can also be a factor in molecular recognition, with some interactions benefiting from an "induced-fit" mechanism where the molecule adapts its conformation upon binding. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comwikipedia.orgmdpi.com These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. jocpr.comwikipedia.org

For a series of analogs of this compound, a QSAR study would involve synthesizing a set of derivatives with varied substituents and measuring their biological activity. nih.gov Molecular descriptors such as hydrophobicity (logP), electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and topological indices would then be calculated for each analog. mdpi.com Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. mdpi.com A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of new analogs with a higher probability of desired activity, thereby accelerating the discovery process. jocpr.com

Development of QSAR Models for Predictive Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The development of a predictive QSAR model is a systematic process that involves several key steps. uniroma1.it

The initial step in developing a QSAR model is the careful selection and curation of a dataset of molecules with known activities. researchgate.net For instance, in studies of isonicotinic acid hydrazide derivatives, a series of compounds is synthesized and their biological activities, such as antimycobacterial or antimicrobial effects, are determined experimentally. researchgate.netnih.gov These activities are often expressed as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC). researchgate.net

Once the dataset is established, the three-dimensional structures of the molecules are generated and optimized using computational chemistry methods, such as density functional theory (DFT), to find their most stable conformation. nih.gov Subsequently, a wide range of molecular descriptors are calculated for each molecule. mdpi.com These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties. mdpi.comucsb.edu

Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a mathematical model that correlates the molecular descriptors with the observed biological activity. nih.gov The goal is to select a subset of descriptors that best explains the variance in the activity data. researchgate.net For example, a QSAR study on antitubercular compounds might reveal that descriptors related to the heat of formation and dipole energy are well-correlated with the anti-tubercular activity. nih.gov The resulting QSAR model is an equation that can be used to predict the activity of new, unsynthesized compounds. nih.gov

Below is an illustrative table of a hypothetical QSAR model for a series of isonicotinate derivatives, showcasing typical descriptors and their coefficients.

| Descriptor | Description | Coefficient |

| LogP | Logarithm of the octanol-water partition coefficient, representing hydrophobicity. | 0.45 |

| TPSA | Topological Polar Surface Area, related to hydrogen bonding capacity. | -0.12 |

| MW | Molecular Weight, a measure of the molecule's size. | 0.05 |

| HOMO | Energy of the Highest Occupied Molecular Orbital, an electronic descriptor. | -0.89 |

| LUMO | Energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor. | 0.67 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Descriptor Selection and Statistical Validation of QSAR Models

The selection of appropriate molecular descriptors is a critical step in building a robust and predictive QSAR model. researchgate.net Descriptors can be broadly categorized into several classes:

Constitutional descriptors (0D): These describe the basic composition of a molecule, such as molecular weight and atom counts. ucsb.edu

Topological descriptors (2D): These are derived from the 2D representation of the molecule and describe atomic connectivity, such as branching and shape indices. benthamdirect.com

Geometrical descriptors (3D): These are calculated from the 3D coordinates of the atoms and describe the molecule's size and shape.

Electronic descriptors: These relate to the electronic structure of the molecule, such as HOMO and LUMO energies and dipole moment. ucsb.edu

The selection process often involves algorithms that identify a subset of non-collinear descriptors that have the highest correlation with the biological activity. researchgate.net

Once a QSAR model is developed, it must undergo rigorous statistical validation to ensure its reliability and predictive power. nih.gov Validation is crucial to confirm that the model is not a result of a chance correlation. bohrium.com The main validation techniques include:

Internal Validation: This is typically performed using a cross-validation technique, such as the leave-one-out (LOO) method. nih.gov In LOO cross-validation, one compound is removed from the training set, and the model is rebuilt with the remaining compounds. The activity of the removed compound is then predicted. This process is repeated for each compound in the training set. The predictive ability of the model is assessed by the cross-validation coefficient, Q². A Q² value greater than 0.5 is generally considered indicative of a good predictive model. researchgate.net

External Validation: This involves splitting the initial dataset into a training set for model development and a test set for validation. uniroma1.it The model is built using the training set, and its predictive performance is then evaluated on the test set, which consists of compounds not used in the model development. The coefficient of determination, R², between the predicted and observed activities of the test set compounds is a key metric for external validation. An R² value greater than 0.6 is often considered acceptable. researchgate.net

Y-Randomization: This is a further test to ensure the robustness of the model by building new QSAR models with the dependent variable (activity) randomly shuffled. A significant drop in the R² and Q² values of the randomized models compared to the original model indicates that the original model is not due to chance correlation.

The following table presents a hypothetical summary of statistical validation parameters for a QSAR model developed for a series of benzyl derivatives.

| Parameter | Value | Description |

| R² (Training Set) | 0.85 | Coefficient of determination for the training set, indicating goodness of fit. |

| Q² (LOO) | 0.72 | Cross-validated R² from leave-one-out, indicating internal predictive ability. |

| R² (Test Set) | 0.78 | Coefficient of determination for the external test set, indicating external predictive ability. |

| Standard Error | 0.25 | A measure of the accuracy of the predictions. |

This table is for illustrative purposes only and does not represent actual data for this compound.

In studies on related compounds like isonicotinic acid hydrazide derivatives, QSAR models have been developed that show the importance of various descriptors in explaining antimicrobial activity. researchgate.net Similarly, QSAR analyses of benzyl alcohols have highlighted the role of hydrophobicity and electronic effects in their biological activity. bohrium.com These examples underscore the utility of QSAR in understanding the structure-activity relationships of organic compounds.

Mechanistic Biological and Pharmacological Research Strictly in Vitro and Mechanistic Focus

Exploration of Enzyme Inhibition Mechanisms

No studies have been published detailing the effects of 4-(methoxycarbonyl)benzyl isonicotinate (B8489971) on enzyme activity. Therefore, its mechanisms of enzyme inhibition, including its kinetics and interaction with substrate binding sites, remain uncharacterized.

Reversible and Irreversible Enzyme Kinetics

There is no available data from kinetic studies to determine whether 4-(methoxycarbonyl)benzyl isonicotinate acts as a reversible or irreversible inhibitor of any enzyme. ucl.ac.uklibretexts.orgnih.gov The characteristics of such interactions, including the dissociation constants for reversible inhibitors or the rate of covalent bond formation for irreversible inhibitors, have not been investigated. libretexts.org

Substrate Binding Site Analysis and Competitive Inhibition

Without enzymatic assays, it is unknown if this compound competes with substrates for binding to an enzyme's active site. ucl.ac.uknih.gov Analysis of its potential as a competitive inhibitor, including the determination of its inhibition constant (Ki), has not been performed. ucl.ac.uk

Interactive Data Table: Enzyme Inhibition Kinetics

| Parameter | Value | Source |

| Enzyme Target | Not Determined | N/A |

| Inhibition Type | Not Determined | N/A |

| Ki (Inhibition Constant) | Not Determined | N/A |

| IC50 | Not Determined | N/A |

| No data is available on the enzyme inhibition kinetics of this compound. |

Investigation of Receptor Binding and Activation Mechanisms

The interaction of this compound with any biological receptor has not been documented in the scientific literature. Its profile as a ligand, including its binding affinity and functional activity, is currently unknown.

Ligand-Receptor Interaction Dynamics and Thermodynamics

No research has been conducted on the binding of this compound to any receptor. nih.gov Therefore, the thermodynamic parameters of such an interaction, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), have not been determined. nih.govnih.goveoht.info

Interactive Data Table: Receptor Binding Thermodynamics

| Receptor Target | Kd (Dissociation Constant) | ΔG (Gibbs Free Energy) | ΔH (Enthalpy) | ΔS (Entropy) | Source |

| Not Determined | Not Determined | Not Determined | Not Determined | Not Determined | N/A |

| No data is available on the thermodynamics of receptor binding for this compound. |

Agonist and Antagonist Mechanistic Profiling

The functional activity of this compound at any receptor is uncharacterized. nih.gov There are no studies to indicate whether it acts as an agonist, stimulating a receptor-mediated response, or as an antagonist, blocking the action of an agonist. nih.gov

Structure-Based Ligand Design Concepts (Theoretical)

A thorough review of scientific databases indicates that there are no published theoretical studies on the structure-based ligand design of this compound. Research in this area would typically involve computational modeling to predict the interaction of the compound with specific biological targets. However, such in silico analyses for this compound have not been documented.

Cellular Pathway Modulation Studies (In Vitro and Mechanistic)

Investigation of Apoptosis Induction Pathways (Mechanistic at a cellular level)

There is no available scientific literature detailing the investigation of apoptosis induction pathways by this compound at a mechanistic cellular level. Studies in this area would typically examine the activation of caspases, changes in mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins in response to the compound.

Cell Cycle Arrest Mechanisms (Mechanistic at a cellular level)

Mechanistic studies on how this compound may induce cell cycle arrest are absent from the current body of scientific literature. Such research would involve analyzing the effects of the compound on the distribution of cells in different phases of the cell cycle (G1, S, G2, M) and identifying the molecular machinery involved, such as cyclins and cyclin-dependent kinases.

Autophagy Modulation Studies (Mechanistic at a cellular level)

There are no documented mechanistic studies at a cellular level concerning the modulation of autophagy by this compound. Investigations into autophagy would typically assess the formation of autophagosomes and the expression of key autophagy-related proteins like LC3 and p62.

Antimicrobial and Antiviral Mechanism of Action Studies (In Vitro)

Cell Wall/Membrane Disruption Mechanisms

In vitro studies focusing on the mechanism of action of this compound against microbial pathogens, specifically concerning the disruption of the cell wall or membrane, have not been reported. Such studies are crucial for understanding the potential antimicrobial or antiviral properties of a compound.